what is the chemical structure of tetrabutylammonium bibenzoate
what is the chemical structure of tetrabutylammonium bibenzoate
An In-depth Technical Guide on Tetrabutylammonium Bibenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabutylammonium bibenzoate is an organic salt with the chemical formula C₃₀H₄₇NO₄.[1][2][3] It is composed of a tetrabutylammonium cation and a hydrogen bis(benzoate) anion.[4] The anion, also referred to as bibenzoate or bioxyanion, consists of two benzoate moieties linked by a short, strong hydrogen bond.[1][4] This compound is notable for its solubility in organic solvents, a property conferred by the bulky, lipophilic tetrabutylammonium cation, which makes it a useful reagent in various organic reactions.[4][5] This guide provides a detailed overview of its chemical structure, based on available crystallographic and spectroscopic data.
Chemical Structure and Nomenclature
Tetrabutylammonium bibenzoate is an ionic compound. Its structure is best understood by examining its constituent ions: the tetrabutylammonium cation and the hydrogen bis(benzoate) anion.
Tetrabutylammonium Cation
The tetrabutylammonium cation, [N(C₄H₉)₄]⁺, consists of a central nitrogen atom covalently bonded to four butyl chains. The nitrogen atom bears a positive charge. The four alkyl chains are arranged tetrahedrally around the nitrogen. This large, sterically hindered, and lipophilic cation is responsible for the compound's solubility in many nonpolar organic solvents.[5]
Hydrogen Bis(benzoate) Anion
The "bibenzoate" anion is more accurately described as the hydrogen bis(benzoate) anion, [(C₆H₅COO)₂H]⁻.[4] This anion is a homodimer of two benzoate units. It is formed from a benzoate anion (C₆H₅COO⁻) and its conjugate acid, benzoic acid (C₆H₅COOH).[2]
The two benzoate residues are linked by a short and strong hydrogen bond between the carboxylic oxygen atoms.[4] Carboxylic acids are well-known to form hydrogen-bonded dimers.[6][7][8] In the case of the hydrogen bis(benzoate) anion, the proton is shared between the two benzoate moieties, resulting in a symmetric or near-symmetric O–H–O bond.[4]
The IUPAC name for this compound is tetrabutylammonium hydrogen bis(benzoate).[4] It is also known by synonyms such as N,N,N-Tributyl-1-butanaminium Bibenzoate and Bioxyanion.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of tetrabutylammonium bibenzoate is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 116263-39-9 | [1][9][10] |
| Molecular Formula | C₃₀H₄₇NO₄ | [1][2][3] |
| Molecular Weight | 485.70 g/mol | [1][2] |
| IUPAC Name | benzoic acid;tetrabutylazanium;benzoate | [2] |
Crystallographic Data
The crystal structure of tetrabutylammonium hydrogen bis(benzoate) has been determined by single-crystal X-ray diffraction.[4]
Key Crystallographic Parameters:
-
Crystal System: Orthorhombic
-
Space Group: Pccn
-
O···O distance in the anion: 2.459(3) Å
The crystallographic data reveals that the two benzoate groups in the anion are linked by a short, crystallographically symmetrical O···H···O hydrogen bond.[4] This short distance is indicative of a very strong hydrogen bond. The structure also shows the presence of bifurcated C–H···O hydrogen bonds that connect the cations and anions, forming infinite chains within the crystal lattice.[4]
Experimental Protocols
As of the current date, there is a limited amount of publicly available, detailed experimental protocols specifically for the synthesis or application of tetrabutylammonium bibenzoate. However, the synthesis of the related compound, tetrabutylammonium benzoate, typically involves the reaction of tetrabutylammonium hydroxide with benzoic acid.[5] It can be inferred that the synthesis of tetrabutylammonium bibenzoate would involve a similar acid-base reaction, likely with a 1:2 stoichiometric ratio of tetrabutylammonium hydroxide to benzoic acid.
Due to the specialized nature of this compound, detailed experimental protocols for its use in specific applications, such as a catalyst for group transfer polymerization, are found in specialized literature and patents.[4]
Logical and Structural Relationships
The structural composition of tetrabutylammonium bibenzoate can be visualized as a hierarchical relationship of its constituent parts. This relationship is depicted in the following diagram.
Caption: Diagram showing the ionic and compositional relationships in tetrabutylammonium bibenzoate.
Conclusion
Tetrabutylammonium bibenzoate is a well-defined chemical compound with a structure confirmed by X-ray crystallography. Its key feature is the hydrogen bis(benzoate) anion, where two benzoate units are held together by a strong, short hydrogen bond. The large organic cation makes the salt soluble in non-polar solvents, enabling its use in organic synthesis. While detailed, standardized experimental protocols are not widely available, its synthesis and applications are reported in specialized chemical literature. This guide provides a foundational understanding of its chemical structure for researchers and professionals in the field.
References
- 1. scbt.com [scbt.com]
- 2. Bioxyanion | C30H47NO4 | CID 11081419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Tetrabutylammonium hydrogen bisbenzoate: crystal structure and study of short hydrogen bonds in hydrogen bisbenzoate anion system - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Buy Tetrabutylammonium benzoate | 18819-89-1 [smolecule.com]
- 6. Revisiting the Carboxylic Acid Dimers in Aqueous Solution: Interplay of Hydrogen Bonding, Hydrophobic Interactions, and Entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistryguru.com.sg [chemistryguru.com.sg]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Tetrabutylammonium bibenzoate | CAS#:116263-39-9 | Chemsrc [chemsrc.com]
- 10. TetrabutylaMMoniuM bibenzoate | 116263-39-9 [chemicalbook.com]
